
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is a synthetic organic compound that features a benzimidazole moiety linked to a furanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Etherification: The hexadecyloxy group can be introduced via an etherification reaction using hexadecanol and a suitable base like sodium hydride or potassium carbonate.
Coupling: The final step involves coupling the benzimidazole moiety with the chlorinated furanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and furanone.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole products.
Reduction: Reduced benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and furanone moieties. These interactions may modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole share structural similarities.
Furanone Derivatives: Compounds such as 3-chloro-4-(hexadecyloxy)furan-2(5H)-one and 4-(1H-benzimidazol-1-yl)-5-(hexadecyloxy)furan-2(5H)-one.
Uniqueness
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is unique due to the combination of its benzimidazole and furanone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
255380-18-8 |
|---|---|
Formule moléculaire |
C27H39ClN2O3 |
Poids moléculaire |
475.1 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-4-chloro-2-hexadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C27H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-32-27-25(24(28)26(31)33-27)30-21-29-22-18-15-16-19-23(22)30/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
Clé InChI |
WIAJPLYEELXBJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1C(=C(C(=O)O1)Cl)N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


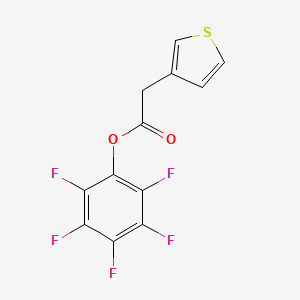
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)

![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
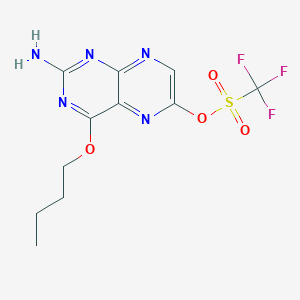
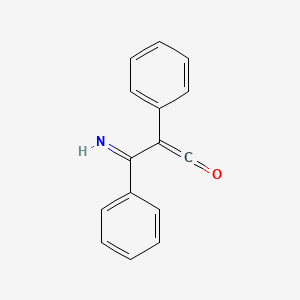
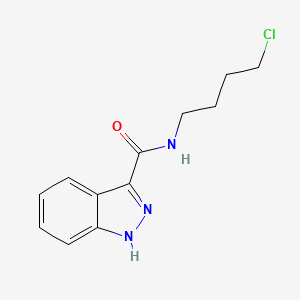
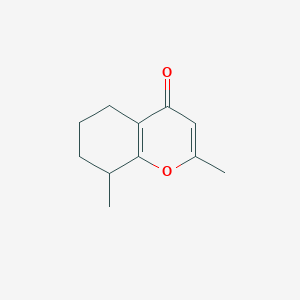

![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
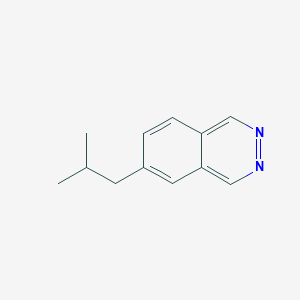

![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

